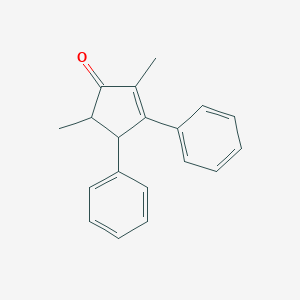

2,5-Dimethyl-3,4-diphenyl-cyclopent-2-enone; 98%

描述

Historical Context and Evolution of Cyclopentenone Synthesis

The synthesis of the cyclopentenone core has a rich history, marked by the development of powerful and elegant chemical reactions. Early methods often involved multi-step sequences with harsh conditions. However, the field was revolutionized by the discovery of key cycloaddition and cyclization reactions.

One of the foundational methods is the Nazarov cyclization , first reported by Ivan Nazarov in the 1940s. wikipedia.orgthermofisher.com This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. wikipedia.orgillinois.edunih.gov Over the years, numerous modifications have enhanced its efficiency and stereoselectivity. illinois.edunih.gov

Another cornerstone of cyclopentenone synthesis is the Pauson–Khand reaction , discovered in the early 1970s. wikipedia.orgrsc.org This formal [2+2+1] cycloaddition brings together an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to construct the cyclopentenone ring in a single step. wikipedia.orgrsc.orgnih.gov The intramolecular version of this reaction has proven particularly powerful for creating complex polycyclic systems. nih.gov

Further advancements include methodologies such as Saegusa–Ito oxidation, ring-closing metathesis, and various metal-catalyzed cyclizations, which have broadened the accessibility and structural diversity of cyclopentenones. wikipedia.orgorganic-chemistry.org

Significance of Cyclopentenone Architectures as Synthons in Organic Synthesis

Cyclopentenone-containing structures are not merely synthetic targets but are highly valued as versatile synthetic intermediates, or synthons . acs.orgnih.gov The cyclopentenone unit is a powerful building block for the assembly of a wide array of more complex and biologically active molecules. acs.orgnih.govcancer.gov

This significance stems from the diverse reactivity of the enone functional group. It can undergo a variety of transformations, including 1,4-conjugate additions (Michael reaction), 1,2-additions to the carbonyl group, and reactions at the allylic positions. acs.org This versatility allows chemists to introduce a wide range of functional groups and build stereochemical complexity.

The cyclopentenone framework is a core structural motif in numerous natural products, including the prostaglandins, jasmone, and various terpenes. wikipedia.orgwikipedia.orgrsc.org Consequently, the development of efficient routes to chiral cyclopentenones is a major focus in the total synthesis of these important compounds. nih.govcancer.govacs.org

Overview of Highly Substituted Cyclic Enones in Contemporary Chemical Research

In modern chemical research, there is a growing interest in highly substituted cyclic enones. The dense arrangement of functional groups and stereocenters in these molecules presents significant synthetic challenges and offers opportunities for the discovery of novel reactivity. The electrophilicity and reactivity of cyclic enones can be tuned by their substitution patterns. researchgate.net

The development of catalytic and stereoselective methods for the synthesis of polysubstituted carbocycles is a key area of investigation. These complex cyclic systems are often sought after as scaffolds in medicinal chemistry for the development of new therapeutic agents. The precise spatial arrangement of substituents can lead to specific interactions with biological targets. Furthermore, highly substituted enones serve as crucial intermediates in the synthesis of architecturally complex natural products, pushing the boundaries of synthetic organic chemistry.

Chemical and Physical Properties of 2,5-Dimethyl-3,4-diphenyl-cyclopent-2-enone

Below is a summary of the key computed chemical and physical properties of the title compound.

| Property | Value |

| IUPAC Name | 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one |

| Molecular Formula | C₁₉H₁₈O |

| Molecular Weight | 262.3 g/mol |

| CAS Number | 16643-55-3 |

| XLogP3 | 4.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 262.135765193 Da |

| Monoisotopic Mass | 262.135765193 Da |

| Topological Polar Surface Area | 17.1 Ų |

| Heavy Atom Count | 20 |

Data sourced from PubChem CID 313334. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O/c1-13-17(15-9-5-3-6-10-15)18(14(2)19(13)20)16-11-7-4-8-12-16/h3-13,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMNYEMWMGKIKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310437 | |

| Record name | 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16643-55-3 | |

| Record name | NSC227206 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dimethyl 3,4 Diphenyl Cyclopent 2 Enone and Congeneric Systems

Classical and Contemporary Approaches to Cyclopentenone Core Construction

The formation of the five-membered ring of cyclopentenones can be achieved through a variety of intramolecular and intermolecular bond-forming reactions. These methods offer different advantages in terms of substrate scope, stereocontrol, and functional group tolerance.

Intramolecular Cyclization Reactions (e.g., Nazarov Cyclization, Rautenstrauch Rearrangement)

Intramolecular cyclizations are powerful methods for the construction of cyclic systems, often proceeding with high efficiency due to the proximity of the reacting functional groups.

The Nazarov cyclization is a key reaction for the synthesis of cyclopentenones, involving the 4π-electrocyclic ring closure of a divinyl ketone under acidic conditions. organic-chemistry.org This method has been successfully applied to the synthesis of 2,5-dimethyl-3,4-diphenyl-cyclopent-2-enone from its precursor, 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one. The reaction is typically promoted by Lewis or Brønsted acids. organic-chemistry.org

Recent research has explored the use of deep eutectic solvents (DESs) as sustainable and "non-innocent" reaction media for the Nazarov cyclization of this specific substrate. mdpi.com A study optimized the reaction conditions using a design of experiments approach, investigating the effects of different DES components, temperature, and time. mdpi.com For instance, a DES composed of triphenylmethylphosphonium bromide and acetic acid provided quantitative conversion of the starting divinyl ketone to 2,5-dimethyl-3,4-diphenyl-cyclopent-2-enone with high selectivity, even at room temperature. mdpi.com

| Entry | Hydrogen Bond Donor (HBD) | Temperature (°C) | Time (h) | Conversion (%) | Yield of 2,5-dimethyl-3,4-diphenyl-cyclopent-2-enone (%) |

| 1 | Ethylene Glycol | 60 | 16 | >80 | 62 |

| 2 | Acetic Acid | 25 | - | Quantitative | >95 |

Table 1: Optimization of the Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents. mdpi.com

The Rautenstrauch rearrangement is another valuable intramolecular transformation for cyclopentenone synthesis, typically involving the isomerization of 1-ethynyl-2-propenyl esters catalyzed by transition metals like palladium or gold. organic-chemistry.orgscispace.comnih.gov While initially limited in scope, the development of gold(I) catalysts has significantly expanded the utility of this reaction, allowing for the synthesis of a wide range of substituted cyclopentenones under mild conditions. scispace.comnih.gov The reaction is tolerant of both alkyl and aryl substituents at the acetylenic and olefinic positions, making it a potentially viable, though not explicitly documented, route to sterically hindered structures like 2,5-dimethyl-3,4-diphenyl-cyclopent-2-enone. scispace.comnih.gov The addition of a proton source, such as water or acetic acid, has been shown to be crucial for achieving high yields in some gold-catalyzed Rautenstrauch rearrangements. organic-chemistry.org

Intermolecular Annulation Strategies (e.g., Pauson-Khand Reaction, [4+1] Annulations)

Intermolecular annulations construct the cyclopentenone ring by combining two or more separate molecular fragments.

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone. acs.orgrsc.org This reaction is a powerful tool for the synthesis of cyclopentenones in a single step. rsc.org While the intermolecular version can sometimes suffer from poor selectivity, the intramolecular variant is widely used in total synthesis. acs.orgrsc.org For the synthesis of a tetrasubstituted cyclopentenone like 2,5-dimethyl-3,4-diphenyl-cyclopent-2-enone, an intermolecular PKR would theoretically involve the reaction of 2-butyne, 1,2-diphenylethene, and carbon monoxide. However, the Pauson-Khand reaction is most effective with sparsely substituted alkenes, and the use of a tetrasubstituted alkene like 1,2-diphenylethene could present significant steric challenges. nih.gov

[4+1] Annulations represent another strategy for cyclopentenone synthesis, where a four-carbon unit reacts with a one-carbon unit. acs.org For instance, vinyl ketenes can undergo [4+1] cycloaddition with nucleophilic carbenes to yield highly substituted cyclopentenones. acs.org Another example is the phosphine-catalyzed enantioselective [4+1] annulation between allenic ketones (as C4 synthons) and oxindoles (as C1 synthons). rsc.org While not directly reported for the synthesis of 2,5-dimethyl-3,4-diphenyl-cyclopent-2-enone, these methods demonstrate the potential of [4+1] strategies for constructing complex cyclopentenone cores.

Oxidative Dehydrogenation Methodologies for Cyclic Ketones to Enones

An alternative approach to cyclopentenones involves the introduction of a double bond into a pre-existing cyclopentanone ring. Oxidative dehydrogenation is a common method for this transformation. This can be achieved using various reagents and catalytic systems. For example, palladium-catalyzed aerobic dehydrogenation of cyclic ketones can produce the corresponding enones. nih.gov This strategy has been employed in the synthesis of meta-substituted phenols starting from cyclohexenones, showcasing the utility of palladium catalysts in both oxidative Heck coupling and subsequent dehydrogenation. nih.gov Another approach involves the use of iodine and copper oxide to achieve an oxidative functionalization of cyclopentanones with alcohols, leading to 2-alkoxycyclo-pent-2-en-1-ones. researchgate.net The synthesis of 2,5-dimethyl-3,4-diphenyl-cyclopent-2-enone via this route would necessitate the prior synthesis of 2,5-dimethyl-3,4-diphenylcyclopentanone, followed by a suitable oxidative dehydrogenation step.

Catalytic Strategies for Poly-substituted Cyclopentenone Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules.

Aldol Condensation Routes with Sterically Hindered Precursors

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be utilized for the construction of cyclopentenone rings. The synthesis of 2,5-dimethyl-3,4-diphenyl-cyclopent-2-enone via an intramolecular aldol condensation would likely start from a 1,4-dicarbonyl compound, specifically 3,4-diphenylhexane-2,5-dione. Base- or acid-catalyzed cyclization of this precursor would lead to the target cyclopentenone. While this specific transformation is not extensively detailed in the readily available literature, the general principle of aldol condensation is a well-established method for forming five-membered rings. The synthesis of various 2-cyclopenten-1-one (B42074) derivatives has been achieved through the aldol condensation of benzil with ketones containing α-hydrogens in the presence of sodium hydroxide. However, the steric hindrance in a precursor like 3,4-diphenylhexane-2,5-dione could pose a challenge for this cyclization.

Palladium-Catalyzed Transformations for Enone Formation

Palladium catalysis offers a wide array of transformations for the synthesis of enones and cyclopentenone derivatives. acs.org For instance, palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates can lead to the formation of cyclopentenones. organicreactions.org Another approach involves the palladium-catalyzed intramolecular carbonyl α-alkenylation of 5-bromo-5-hexen-2-ones, which, followed by double-bond migration, yields 2-cyclopentenone derivatives. acs.org

A particularly relevant strategy for the synthesis of the divinyl ketone precursor of 2,5-dimethyl-3,4-diphenyl-cyclopent-2-enone is the palladium-catalyzed carbonylative Stille or Suzuki reaction. acs.org This three-component coupling of an organotin or organoboron species, an organic electrophile, and carbon monoxide can produce unsymmetrical ketones. When vinyl electrophiles and nucleophiles are employed, divinyl ketones are formed, which can then undergo a subsequent Nazarov cyclization to yield substituted cyclopentenones. acs.org

Gold-Catalyzed Cyclizations and Rearrangements

Gold catalysis has emerged as a powerful tool for the synthesis of cyclopentenones, primarily through rearrangements of enynyl esters and Nazarov-type cyclizations. These reactions are valued for their mild conditions and functional group tolerance.

One of the prominent gold-catalyzed methods is the Rautenstrauch rearrangement of 1-ethynyl-2-propenyl pivaloates. Cationic gold(I) complexes, such as those involving triphenylphosphine ligands, effectively catalyze this transformation. The reaction proceeds through the coordination of the gold catalyst to the alkyne, which induces an intramolecular 1,2-addition of the ester group to form a vinyl gold species. This intermediate then undergoes cyclization and subsequent hydrolysis to yield the cyclopentenone. This method is notable for its tolerance of a wide range of alkyl and aryl substitutions at both the acetylenic and olefinic positions. Furthermore, the use of enantioenriched propargyl pivaloates can lead to the formation of chiral cyclopentenones with a high degree of chirality transfer. The efficiency of the rearrangement can be sensitive to the solvent and the nature of the ester group, with pivaloates often providing better yields than acetates. The addition of a proton source, like water or acetic acid, has also been shown to be crucial for achieving high yields in some cases.

Gold catalysts are also effective in promoting Nazarov-like cyclizations. For instance, a cascade reaction involving an initial anti-Michael hydroarylation of a skipped alkenynone, catalyzed by a chiral bisphosphine-gold complex, can form a gold-functionalized dialkenylketone intermediate. This intermediate then undergoes an enantioselective Nazarov cyclization to produce cyclopenta[c]chromenones with excellent yields and high enantiomeric excess. Another approach involves a one-pot, three-step sequence starting from propargylic carboxylates, which includes a gold-catalyzed tandem reaction, a scandium-catalyzed Nazarov cyclization, and an alkylation, to produce highly substituted cyclopentenones with excellent diastereoselectivity. nih.gov Gold(I)-catalyzed cycloisomerization of enynyl acetates can also proceed via a 1,3-acyloxy migration/Nazarov cyclization sequence to generate dienyl acetate intermediates, which can be trapped in situ to form complex cyclopentenone derivatives. nih.gov

| Reaction Type | Catalyst System | Substrate | Product | Yield (%) | Selectivity |

| Rautenstrauch Rearrangement | Ph₃PAuOTf | 1-Ethynyl-2-propenyl pivaloates | Substituted Cyclopentenones | 30-95 | High chirality transfer |

| Hydroarylation/Nazarov | Chiral Bisphosphine-Au(I) | Skipped Alkenynones | Cyclopenta[c]chromenones | Good | High ee |

| Tandem Rearrangement/Nazarov | Au(I) / Sc(OTf)₃ | Propargylic Carboxylates | Substituted Cyclopentenones | Moderate to Good | Excellent d.r. |

Zirconium-Mediated Annulations in Cyclopentenone Synthesis

While less common than methodologies employing late transition metals, zirconium-mediated reactions offer unique pathways for the construction of five-membered rings. Zirconium complexes can promote the bicyclization of enynes to form cyclopentane (B165970) rings fused to another ring system. This process involves the reaction of a non-conjugated enyne with a low-valent zirconocene species, typically generated in situ from zirconocene dichloride (Cp₂ZrCl₂). The reaction proceeds via the formation of a zirconacyclopentene intermediate, which then undergoes further reactions to yield bicyclic products. These products can serve as precursors to substituted cyclopentenone systems.

Zirconium has also been explored as a potential catalyst in Pauson-Khand type reactions, which represent a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. wikipedia.org Although cobalt and rhodium are the most common metals for this transformation, early transition metals like zirconium have been investigated as alternatives. The mechanism involves the coordination of the alkyne and alkene to the metal center, followed by carbonyl insertion and reductive elimination to furnish the cyclopentenone ring. The use of zirconium in this context remains an area of ongoing research, aiming to expand the scope and catalytic efficiency of this fundamental reaction.

| Reaction Type | Reagent/Catalyst | Substrate | Intermediate/Product | Key Feature |

| Enyne Bicyclization | Cp₂Zr(II) (from Cp₂ZrCl₂) | Non-conjugated enynes | Fused bicyclic systems | Forms zirconacyclopentene intermediate |

| Pauson-Khand Type Reaction | Zirconium complexes | Alkene, Alkyne, CO | α,β-Cyclopentenone | Alternative to traditional Co, Rh catalysts |

Stereoselective and Asymmetric Approaches to Cyclic Enones

The biological importance of many chiral cyclopentenones has driven the development of sophisticated stereoselective and asymmetric synthetic methods. These approaches aim to control the absolute and relative stereochemistry of substituents on the cyclopentenone ring.

Enantioselective Synthesis of Chiral Cyclopentenones

Achieving high enantioselectivity in the synthesis of chiral cyclopentenones is a significant goal in organic synthesis. escholarship.org A variety of strategies have been successfully employed, including the use of chiral catalysts, chiral auxiliaries, and resolutions of racemic mixtures.

Asymmetric catalysis is a highly efficient approach. For example, the gold-catalyzed tandem hydroarylation–Nazarov cyclization can be rendered enantioselective by using chiral bisphosphine ligands, affording products with high enantiomeric excess (ee). wikipedia.org Similarly, chiral Brønsted acids have been used as organocatalysts in enantioselective Nazarov reactions to produce optically active 2-substituted cyclopentenones. rsc.org The steric properties of the catalyst, such as the substituents on a BINOL-derived phosphoramide, can significantly influence the degree of enantioselectivity. rsc.org

The use of chiral auxiliaries is another established method. A chiral auxiliary, such as menthol, can be condensed with a cyclopentenone precursor to form a mixture of diastereomers. rsc.org These diastereomers can then be separated, and subsequent chemical transformations followed by removal of the auxiliary provide the enantiomerically enriched cyclopentenone. rsc.org This strategy is particularly useful when catalytic asymmetric methods are not available or when the cyclopentenone products are prone to racemization. escholarship.org

| Method | Catalytic System / Auxiliary | Reaction | Product | Enantioselectivity |

| Asymmetric Catalysis | Chiral Bisphosphine-Au(I) | Hydroarylation/Nazarov Cyclization | Cyclopenta[c]chromenones | High ee |

| Organocatalysis | Chiral BINOL-N-triflyl phosphoramide | Nazarov Reaction | 2-Substituted Cyclopentenones | Good to Excellent ee |

| Chiral Auxiliary | Menthol | Condensation & Diastereomer Separation | Enantioenriched Cyclopentenone Intermediate | 88% ee (for an intermediate) |

Diastereoselective Control in the Formation of Substituted Cyclopentenones

Controlling the relative stereochemistry of multiple stereocenters is crucial when synthesizing complex, highly substituted cyclopentenones. Diastereocontrol can be achieved through various means, including substrate control, reagent control, and by carrying out cascade reactions that set multiple stereocenters in a single, coordinated process.

Substrate-controlled diastereoselectivity relies on the existing stereochemistry within the starting material to direct the stereochemical outcome of a reaction. For instance, a chiral cyclopentenone intermediate can undergo a diastereoselective organocuprate conjugate addition, where the incoming nucleophile adds to a specific face of the enone, guided by the steric and electronic properties of the existing substituents. rsc.org

One-pot cascade reactions have also been designed to achieve high diastereoselectivity. A sequence involving a gold-catalyzed tandem reaction, a Nazarov cyclization, and a final alkylation step has been shown to produce cyclopentenone derivatives with excellent diastereoselectivities. nih.gov In these cascades, the stereochemistry established in one step influences the outcome of the subsequent steps, leading to a well-defined final product. Functionalizing existing cyclopentenones via reactions like the aza-Michael addition can also proceed with high diastereoselectivity, which can be influenced by factors such as hydrogen bonding between a directing group on the substrate and the incoming nucleophile.

| Method | Approach | Substrate | Product | Diastereoselectivity |

| Substrate Control | Organocuprate Conjugate Addition | Chiral Cyclopentenone | Diastereomerically enriched cyclopentanone | High d.r. |

| Cascade Reaction | Au-catalysis/Nazarov/Alkylation | Propargylic Carboxylate | Highly substituted cyclopentenone | Excellent d.r. |

| Nucleophilic Addition | Aza-Michael Reaction | Hydroxy-cyclopentenone | β-Amino cyclopentanone | Excellent d.r. |

Reaction Chemistry and Mechanistic Investigations of 2,5 Dimethyl 3,4 Diphenyl Cyclopent 2 Enone and Its Analogs

Reactivity of the α,β-Unsaturated Ketone Moiety

The conjugation of the alkene C=C double bond with the carbonyl C=O group creates a delocalized π-electron system. This electronic communication results in partial positive charges on both the carbonyl carbon and the β-carbon, making them susceptible to attack by nucleophiles.

The enone system of 2,5-dimethyl-3,4-diphenyl-cyclopent-2-enone possesses two primary electrophilic sites for nucleophilic attack: the carbonyl carbon (C-1) and the β-carbon (C-4). This duality leads to two main pathways for addition reactions: direct addition (1,2-addition) at the carbonyl group and conjugate addition (1,4-addition or Michael addition) across the enone system. quizlet.com

The choice between these two pathways is largely governed by the nature of the nucleophile. "Hard" nucleophiles, such as organolithium and Grignard reagents, are characterized by high charge density and tend to react under kinetic control. They preferentially attack the more electrophilic carbonyl carbon, leading to 1,2-addition products, which are tertiary alcohols in this case. In contrast, "soft" nucleophiles, which are more polarizable, favor the thermodynamically more stable 1,4-addition pathway. youtube.com Examples of soft nucleophiles include organocuprates (Gilman reagents), enolates, thiols, and amines. quizlet.comyoutube.com The initial product of 1,4-addition is an enolate, which is then protonated to yield the saturated ketone. quizlet.com

Table 1: Regioselectivity of Nucleophilic Addition to α,β-Unsaturated Ketones

| Nucleophile Type | Predominant Product | Description |

|---|---|---|

| Hard Nucleophiles (e.g., R-Li, RMgX) | 1,2-Addition (Direct) | Attack occurs at the carbonyl carbon, forming an alcohol after workup. This pathway is typically faster and irreversible. |

| Soft Nucleophiles (e.g., R₂CuLi, Enolates, Thiols) | 1,4-Addition (Conjugate) | Attack occurs at the β-carbon, forming a new C-C bond and a subsequent enolate, which is protonated. This leads to a saturated ketone. quizlet.comyoutube.com |

Electrophilic additions to the enone system are less common but can occur, typically involving the enolate form of the molecule. Reaction at the α-carbon with an electrophile can lead to α-substituted products.

The Michael reaction is a specific and widely utilized form of 1,4-conjugate addition. masterorganicchemistry.comucalgary.ca It involves the addition of a stabilized carbanion, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. youtube.com For 2,5-dimethyl-3,4-diphenyl-cyclopent-2-enone, which acts as a Michael acceptor, typical Michael donors are enolates derived from compounds with active methylene (B1212753) groups (e.g., malonic esters, β-ketoesters). ucalgary.ca

The mechanism proceeds in three key steps:

Enolate Formation: A base abstracts an acidic α-proton from the Michael donor to form a resonance-stabilized enolate. masterorganicchemistry.com

Conjugate Addition: The nucleophilic enolate attacks the electrophilic β-carbon of the cyclopentenone ring. The π-electrons are pushed through the conjugated system to form a new, different enolate intermediate. quizlet.commasterorganicchemistry.com

Protonation: The resulting enolate is protonated during reaction workup to give the final 1,5-dicarbonyl compound or a related structure. quizlet.com

The steric hindrance caused by the two phenyl groups at the C-3 and C-4 positions and the methyl group at the C-2 position in the target molecule would likely influence the approach of the nucleophilic Michael donor, potentially reducing the reaction rate compared to less substituted cyclopentenones.

Cycloaddition Reactions and Pericyclic Processes

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. The enone moiety in 2,5-dimethyl-3,4-diphenyl-cyclopent-2-enone can participate in such reactions, most notably as the 2π-electron component in [4+2] cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring by combining a conjugated diene (the 4π-electron component) with a dienophile (the 2π-electron component). wikipedia.orgsigmaaldrich.com The electron-deficient C=C bond of the enone system in 2,5-dimethyl-3,4-diphenyl-cyclopent-2-enone allows it to function as a dienophile. masterorganicchemistry.com In a "normal" electron-demand Diels-Alder reaction, the dienophile is substituted with electron-withdrawing groups (like the carbonyl group in an enone), and the diene is electron-rich. masterorganicchemistry.comlibretexts.org

An interesting analog, 2,5-dimethyl-3,4-diphenylcyclopentadienone, which contains an additional double bond, is highly reactive as a diene in Diels-Alder reactions. truman.edunih.gov In contrast, the subject compound, being a cyclopentenone, would act as the dienophile.

Inverse electron-demand Diels-Alder reactions are also possible, where an electron-poor diene reacts with an electron-rich dienophile. However, the enone system of the title compound is inherently electron-poor, making it an unsuitable candidate for this type of reaction.

The outcome of Diels-Alder reactions is governed by both electronic and steric factors. masterorganicchemistry.com

Electronic Effects: The rate of a normal electron-demand Diels-Alder reaction is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.comlibretexts.org The carbonyl group in 2,5-dimethyl-3,4-diphenyl-cyclopent-2-enone serves as an effective electron-withdrawing group, activating the double bond for cycloaddition.

Steric Effects: The four substituents on the cyclopentenone ring create a highly congested environment. The two bulky phenyl groups and two methyl groups would sterically hinder the approach of a diene to the double bond. This steric crowding could significantly decrease the reaction rate or favor addition to the less hindered face of the cyclopentenone ring, leading to high diastereoselectivity.

Stereoselectivity (Endo Rule): In many Diels-Alder reactions, the formation of the endo product is kinetically favored. wikipedia.orglibretexts.org This stereochemical preference arises from a stabilizing secondary orbital interaction between the substituents on the dienophile and the developing π-system of the diene in the transition state. However, the significant steric bulk in 2,5-dimethyl-3,4-diphenyl-cyclopent-2-enone might override this electronic preference, potentially leading to the thermodynamically more stable exo product.

Table 2: Factors Influencing Diels-Alder Reactions

| Factor | Influence on Reactivity and Selectivity |

|---|---|

| Electronic | Electron-withdrawing groups on the dienophile (e.g., the carbonyl group) and electron-donating groups on the diene accelerate the reaction. masterorganicchemistry.comlibretexts.org |

| Steric | Bulky substituents (e.g., phenyl, methyl) on the dienophile can hinder the approach of the diene, slowing the reaction rate and influencing facial selectivity. |

| Stereochemical | The endo rule often predicts the major product due to secondary orbital interactions, but this can be overridden by steric hindrance. wikipedia.orglibretexts.org |

Photochemical Transformations and Rearrangements of Cyclic Enones

Upon absorption of ultraviolet light, cyclic enones can undergo a variety of photochemical transformations. These reactions typically proceed from an excited triplet state (n-π* or π-π*) and include cycloadditions, isomerizations, and characteristic molecular rearrangements. magadhmahilacollege.org

For cyclic enones, common photochemical reactions include:

[2+2] Cycloadditions: The excited enone can react with a ground-state alkene to form a cyclobutane (B1203170) ring. It can also dimerize with another ground-state enone molecule. magadhmahilacollege.org

Photochemical Rearrangements: Cyclic enones are known to undergo complex skeletal rearrangements. For instance, cyclohexenones often rearrange to form bicyclo[3.1.0]hexan-2-ones, sometimes referred to as lumiketones. sci-hub.semiami.edu The mechanism for this transformation is thought to involve bonding between the β-carbon of the enone and the γ-carbon of a substituent, followed by reorganization. stackexchange.com

In the case of 2-cyclopentenones, irradiation can lead to rearrangements that form bicyclo[2.1.0]pentan-2-ones or ring contraction to produce cyclopropyl (B3062369) ketenes. sci-hub.se The specific substitution pattern of 2,5-dimethyl-3,4-diphenyl-cyclopent-2-enone, particularly the presence of phenyl groups, could facilitate phenyl migrations as part of the rearrangement process, leading to a variety of complex photoproducts.

Table 3: Common Photochemical Reactions of Cyclic Enones

| Reaction Type | Description |

|---|---|

| [2+2] Cycloaddition | Dimerization with another enone or reaction with an alkene to form a four-membered ring. magadhmahilacollege.org |

| Lumi-Ketone Rearrangement | A common pathway for cyclohexenones, leading to the formation of a bicyclo[3.1.0]hexan-2-one structure. sci-hub.se |

| Cyclopentenone Rearrangement | Can involve formation of bicyclo[2.1.0]pentan-2-ones or ring contraction pathways. sci-hub.se |

| Phenyl Migration | The presence of aryl groups, as in the title compound, can enable photochemical aryl shifts. |

Excited State Chemistry and Mechanistic Pathways (n,π* and π,π* states)

The photochemistry of α,β-unsaturated ketones, such as 2,5-Dimethyl-3,4-diphenyl-cyclopent-2-enone, is fundamentally governed by the properties of their low-lying excited singlet and triplet states. The initial absorption of light promotes the molecule to an excited singlet state, which can then undergo intersystem crossing (ISC) to a corresponding triplet state. For cyclic enones, two triplet states are of particular importance due to their energetic proximity: the 3(n,π) and 3(π,π) states. sciensage.info

The 3(n,π) state arises from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital. The 3(π,π) state results from the promotion of an electron from a bonding π orbital to an anti-bonding π orbital. The relative energy levels and geometries of these two triplet states dictate the subsequent photochemical reaction pathways. sciensage.info In many steroidal enones, the typical ordering of states is 1(n,π) > 3(n,π) > 3(π,π), although the two triplet states can be nearly degenerate in some molecules. researchgate.net

The reactivity of these states differs significantly. The 3(n,π) state often leads to reactions involving the carbonyl group, such as hydrogen abstraction, while the 3(π,π) state is more associated with reactions at the C=C double bond, like cycloadditions and rearrangements. sciensage.info The specific photochemical outcome for a given cyclopentenone analog depends on its unique structural features and the solvent environment, which can influence the energy levels of the n,π* and π,π* states. Studies on related 3-phenylcyclopentenones show that in fluid solution, rapid equilibration can occur between different localized excited states within the molecule. rsc.org

Table 1: Characteristics of Key Excited States in Cyclic Enones

| Excited State | Electron Transition | Typical Reactive Site | Associated Photochemical Reactions |

| 3(n,π) | Non-bonding (n) to π | Carbonyl Group (C=O) | Hydrogen Abstraction, Cleavage |

| 3(π,π) | π to π | Alkene Group (C=C) | Cycloadditions, Rearrangements |

Intramolecular Photo-rearrangements (e.g., Lumiketone Rearrangements)

Upon photoexcitation, cyclic enones can undergo a variety of intramolecular rearrangements. One of the most characteristic of these is the Type A or lumiketone rearrangement. sciensage.info This process is particularly common in 4,4-disubstituted cyclohexenones and involves a ring contraction to form a bicyclo[3.1.0]hexanone derivative, known as a lumiketone. sciensage.infosci-hub.se The mechanism involves the shift of the C(4)-C(5) bond to C(3) and the simultaneous formation of a new bond between C(2) and C(4). sciensage.info

While extensively studied in six-membered rings, the principles of such rearrangements can be extended to cyclopentenone systems. sci-hub.se For a cyclopentenone analog, the corresponding rearrangement would lead to the formation of a highly strained bicyclo[2.1.0]pentan-2-one skeleton. The efficiency and occurrence of lumiketone-type rearrangements are highly dependent on the substitution pattern of the enone ring and the nature of the excited state involved. sci-hub.se The reaction's limited scope is clear, as it is sensitive to both structural variations and the solvent medium. sci-hub.se

Intermolecular Photoadditions and Dimerization Processes

In addition to intramolecular rearrangements, the excited states of cyclopentenones are highly reactive in intermolecular processes, primarily [2+2] photocycloadditions. researchgate.net These reactions can occur between an excited enone molecule and a ground-state alkene to form a cyclobutane ring, or between two enone molecules in a photodimerization process. researchgate.netresearchgate.net

Upon UV irradiation, simple cyclic enones like 3-methylcyclopent-2-en-one are known to undergo dimerization. researchgate.net The regiochemistry and stereochemistry of these cycloadditions are key aspects of their synthetic utility. Dimerization can lead to head-to-head or head-to-tail adducts, with the product ratios often influenced by reaction conditions. researchgate.netrsc.org For instance, the photodimerization of 2-cyclopenten-1-one (B42074) can be directed to yield specific head-to-tail anti dimers when conducted within the channels of a porous metal-organic framework. researchgate.net The [2+2] photocycloaddition is a powerful method for constructing complex polycyclic systems, as it can create up to four new stereogenic centers in a single step. researchgate.net The reaction is a crucial step in the synthesis of various natural products and complex molecular frameworks. researchgate.net

Table 2: Examples of Intermolecular Photoreactions of Cyclopentenones

| Reactants | Reaction Type | Product Type | Key Features |

| Two Cyclopentenone Molecules | [2+2] Photodimerization | Tricyclodecanedione | Can form head-to-head and head-to-tail isomers. researchgate.netresearchgate.net |

| Cyclopentenone + Alkene | [2+2] Photocycloaddition | Bicyclo[3.2.0]heptanone | Forms two new C-C bonds and up to four stereocenters. researchgate.net |

Derivatization and Functional Group Interconversions of the Cyclopentenone Scaffold

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the transformation of one functional group into another through processes like substitution, oxidation, or reduction. solubilityofthings.comimperial.ac.uk These strategies are essential for elaborating the core structure of 2,5-Dimethyl-3,4-diphenyl-cyclopent-2-enone, allowing for the synthesis of a diverse range of derivatives. The cyclopentenone scaffold contains several reactive sites amenable to FGI, including the carbonyl group, the double bond, and the peripheral substituents.

Common FGIs applicable to the cyclopentenone core include the reduction of the carbonyl group to an alcohol, which can then be converted into other functionalities like halides or ethers. ub.edu The carbon-carbon double bond can undergo various addition reactions. These transformations enable chemists to manipulate the molecule's properties and build more complex structures. solubilityofthings.com

Strategies for Ring Expansion and Contraction

Modifying the size of the five-membered ring is a powerful strategy for creating novel molecular architectures. Ring contraction and expansion reactions can be used to convert the cyclopentenone scaffold into four-, six-, or even seven-membered ring systems.

Ring Contraction: Ring contraction of carbocycles can be achieved through various methods, including rearrangements involving anionic, cationic, or carbenoid intermediates. rsc.orgresearchgate.net A classic example is the Favorskii rearrangement, which can contract a six-membered α-halo ketone to a five-membered carboxylic acid derivative. researchgate.net Applying similar principles, oxidative rearrangement methods could potentially be used to contract the cyclopentenone ring.

Ring Expansion: A notable strategy for ring expansion begins with a [2+2] photocycloaddition reaction between the cyclopentenone and an alkene, yielding a bicyclo[3.2.0]heptan-6-one derivative. orgsyn.orgresearchgate.net These fused-ring compounds are versatile intermediates. orgsyn.org Subsequent acid-catalyzed rearrangement of the bicyclo[3.2.0]heptanone skeleton can induce a clean isomerization and expansion to form a seven-membered cycloheptenone ring. researchgate.net This two-step sequence of photocycloaddition followed by acid-catalyzed expansion provides a synthetically useful route from a five-membered to a seven-membered carbocycle.

Functionalization of Peripheral Phenyl and Methyl Substituents

The phenyl and methyl groups attached to the cyclopentenone core offer additional sites for derivatization. Standard synthetic methodologies can be employed to modify these peripheral substituents, further diversifying the range of accessible compounds.

Phenyl Group Functionalization: The two phenyl rings are susceptible to electrophilic aromatic substitution reactions. Depending on the reaction conditions and reagents, functional groups such as nitro (-NO₂), halogen (-Br, -Cl), or acyl (-COR) groups can be introduced onto the aromatic rings. The directing effects of the existing alkyl substituent on the ring will influence the position of the incoming electrophile.

Methyl Group Functionalization: The methyl groups can be functionalized through free-radical reactions. For example, radical halogenation using reagents like N-bromosuccinimide (NBS) can introduce a halogen atom, converting a methyl group into a halomethyl group (-CH₂X). This new functional group serves as a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of other groups (e.g., -OH, -CN, -OR).

Advanced Spectroscopic and Structural Elucidation of Substituted Cyclopentenones

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure and Stereochemistry Assignment

High-resolution NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules like 2,5-Dimethyl-3,4-diphenyl-cyclopent-2-enone. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides invaluable information about the chemical environment of each atom, enabling the assignment of its complex structure and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the methyl protons and the phenyl protons. The two methyl groups at the C2 and C5 positions would likely appear as singlets, with their chemical shifts influenced by the surrounding electronic environment. The ten protons of the two phenyl groups would resonate in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The specific splitting patterns of these aromatic protons would depend on their substitution and coupling with adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide a count of the unique carbon atoms in the molecule. Key resonances would include those for the carbonyl carbon of the cyclopentenone ring, the olefinic carbons, the carbons of the phenyl rings, and the methyl carbons. The chemical shift of the carbonyl carbon is characteristically found at a lower field (higher ppm value).

A study on a structurally similar compound, 5,5-dimethyl-3,4-di-p-tolyl-2-cylopenten-1-one, utilized variable temperature NMR spectroscopy to investigate the restricted rotation of the tolyl moieties. This type of dynamic NMR study can also provide insights into the conformational dynamics and rotational barriers within 2,5-Dimethyl-3,4-diphenyl-cyclopent-2-enone.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) Protons/Carbons | Singlet(s), ~1.0-2.5 | ~15-30 |

| Phenyl (C₆H₅) Protons/Carbons | Multiplets, ~7.0-8.0 | ~125-140 |

| Olefinic (C=C) Carbons | - | ~130-160 |

| Carbonyl (C=O) Carbon | - | ~190-210 |

Note: These are predicted ranges and the actual experimental values may vary.

Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. For 2,5-Dimethyl-3,4-diphenyl-cyclopent-2-enone (C₁₉H₁₆O), high-resolution mass spectrometry would provide a highly accurate mass measurement, confirming its molecular formula. nist.gov

Expected Fragmentation Patterns:

Common fragmentation pathways for ketones often involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements. For 2,5-Dimethyl-3,4-diphenyl-cyclopent-2-enone, potential fragmentation could involve the loss of methyl groups, phenyl groups, or the carbonyl group as carbon monoxide. The stability of the resulting fragment ions, particularly those stabilized by resonance within the phenyl rings, would influence the observed fragmentation pattern.

Interactive Data Table: Key Mass Spectrometry Data

| Parameter | Value | Information Provided |

| Molecular Formula | C₁₉H₁₆O | Elemental Composition |

| Molecular Weight | 260.33 g/mol | Molecular Mass |

| Monoisotopic Mass | 260.120115 u | High-Resolution Mass |

| Predicted Key Fragments | [M-CH₃]⁺, [M-C₆H₅]⁺, [M-CO]⁺• | Structural Information |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Currently, there are no published X-ray crystal structures for 2,5-Dimethyl-3,4-diphenyl-cyclopent-2-enone in the Cambridge Structural Database (CSD). The availability of a single crystal of sufficient quality would be a prerequisite for such an analysis.

Should a crystal structure be determined, it would provide unambiguous evidence for the planarity or puckering of the cyclopentenone ring, the relative orientations of the two phenyl groups, and the stereochemical relationship between the two methyl groups. This information is crucial for understanding the molecule's steric and electronic properties and for correlating its solid-state structure with its behavior in solution as observed by NMR.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. This technique is particularly useful for studying compounds with conjugated systems, such as the α,β-unsaturated ketone moiety in 2,5-Dimethyl-3,4-diphenyl-cyclopent-2-enone.

The extended conjugation involving the cyclopentenone ring and the two phenyl groups is expected to give rise to strong absorption bands in the UV-Vis spectrum. A laboratory experiment designed to study the kinetics of the Diels-Alder dimerization of 2,5-Dimethyl-3,4-diphenylcyclopentadienone utilizes its distinct color, which arises from absorption in the visible region. truman.edu This experiment specifies monitoring the absorbance at 460 nm, which corresponds to the monomer, and provides a molar absorptivity (extinction coefficient) of ε₄₆₀ = 225 M⁻¹·cm⁻¹. truman.edu The disappearance of this absorption is used to follow the rate of the dimerization reaction. truman.edu

The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of various substituents. Analysis of the UV-Vis spectrum can provide insights into the electronic structure of the molecule and can be used to study reaction mechanisms involving changes in the chromophore.

Interactive Data Table: UV-Vis Spectroscopic Data

| Parameter | Value | Significance |

| λ_max | 460 nm | Wavelength of maximum absorbance for the monomer, indicating an extended conjugated system. truman.edu |

| Molar Absorptivity (ε) | 225 M⁻¹·cm⁻¹ at 460 nm | A measure of how strongly the molecule absorbs light at this wavelength. truman.edu |

Applications in Advanced Synthetic Methodologies and Material Science

Role as Chiral Building Blocks and Scaffolds in Asymmetric Synthesis

Chiral cyclopentenones are highly sought-after intermediates in asymmetric synthesis, serving as foundational units for the enantioselective construction of target molecules. The inherent chirality, once established, can direct the stereochemical outcome of subsequent reactions. The general utility of cyclic enones as powerful building blocks stems from the diverse array of possible chemical modifications at the enone functional group, including 1,2-additions to the carbonyl or olefin, 1,4-conjugate additions, and functionalizations at the allylic and α-carbonyl positions.

While the broader class of chiral cyclopentenones is well-established in this role, specific documented applications of 2,5-Dimethyl-3,4-diphenyl-cyclopent-2-enone as a chiral building block in asymmetric synthesis are not extensively detailed in publicly accessible research. The principles of asymmetric synthesis, however, suggest that if this compound were resolved into its individual enantiomers, it could serve as a valuable scaffold. The stereocenters at the C4 and C5 positions would allow for diastereoselective reactions, with the bulky phenyl and methyl groups directing the approach of incoming reagents. Methodologies for achieving enantioselectivity with cyclopentenone systems often involve enzymatic resolutions or asymmetric catalytic processes like the Pauson-Khand reaction or Nazarov cyclization.

Precursors for the Construction of Complex Molecular Architectures and Natural Product Synthesis

The cyclopentane (B165970) ring is a common structural motif in a wide range of natural products, including prostaglandins, prostanoids, and various alkaloids and terpenoids. Consequently, substituted cyclopentenones are critical precursors for the total synthesis of these complex molecules. The synthesis of these targets often relies on the strategic functionalization of the cyclopentenone core.

For instance, the synthesis of cyclopentanoid natural products frequently involves the use of chiral cyclopentenone building blocks to establish the correct stereochemistry early in the synthetic sequence. While direct examples employing 2,5-Dimethyl-3,4-diphenyl-cyclopent-2-enone in the total synthesis of a specific natural product are not prominent in the literature, its structure is analogous to intermediates used in such endeavors. The synthesis of related cyclopentenone derivatives often involves the cyclocondensation of 1,2-diketones (like benzil) with ketones, yielding highly substituted cyclopentenolone structures that can be further elaborated. The presence of the diphenyl substitution pattern in the target compound suggests its potential as a precursor for highly arylated, sterically congested molecular architectures.

Utility in the Development of Novel Synthetic Reagents and Catalytic Systems

The development of new synthetic reagents and catalytic systems is crucial for advancing chemical synthesis. The structural features of 2,5-Dimethyl-3,4-diphenyl-cyclopent-2-enone and its derivatives could potentially be exploited in this context. For example, cyclopentadienone-based compounds are known to form stable transition metal complexes, which can act as catalysts in a variety of organic transformations. The electronic properties of the cyclopentadienone ring can be tuned by the substituents, thereby influencing the reactivity and selectivity of the metallic center.

Furthermore, the related compound, 2,5-Dimethyl-3,4-diphenylcyclopentadienone, has been used as a building block for synthesizing larger, conjugated systems like polysubstituted pyrroles and thiophenes. These resulting heterocyclic structures have applications in materials science, including as photoluminescent probes and semiconductors. This suggests that 2,5-Dimethyl-3,4-diphenyl-cyclopent-2-enone could also serve as a precursor to novel materials or ligands for catalysis after appropriate chemical modification. The development of catalytic systems often involves the synthesis and screening of a library of ligands, and cyclopentenone-derived structures could offer a unique steric and electronic profile for such applications.

Conclusion and Future Research Directions in 2,5 Dimethyl 3,4 Diphenyl Cyclopent 2 Enone Chemistry

Current Challenges and Unexplored Avenues in Substituted Cyclopentenone Synthesis

The synthesis of highly substituted cyclopentenones like 2,5-Dimethyl-3,4-diphenyl-cyclopent-2-enone is a formidable challenge. Traditional methods often struggle with controlling stereochemistry and achieving high yields for such sterically hindered molecules. Key challenges include:

Stereocontrol: The presence of multiple stereocenters in derivatives of this compound necessitates the development of highly stereoselective synthetic methods. Achieving control over the relative and absolute stereochemistry of the substituents on the cyclopentenone ring is a primary hurdle.

Regioselectivity: In many synthetic routes, controlling the regioselectivity of bond formation is difficult, leading to mixtures of isomers that are challenging to separate. For a polysubstituted cyclopentenone, this is a particularly pertinent issue.

Atom Economy: Many existing multi-step syntheses of complex molecules suffer from poor atom economy, generating significant chemical waste. Future research will likely focus on developing more efficient and sustainable synthetic pathways.

Unexplored avenues in this area include the development of novel cyclization strategies that can construct the densely functionalized cyclopentenone core in a single step. semanticscholar.org This could involve exploring new multicomponent reactions or cascade reactions that efficiently build molecular complexity. rsc.org Furthermore, the synthesis of analogs of 2,5-Dimethyl-3,4-diphenyl-cyclopent-2-enone with different substitution patterns remains a largely unexplored area, which could lead to the discovery of compounds with unique properties and applications.

Emerging Catalytic Systems and Methodologies for Enhanced Efficiency and Selectivity

Recent advances in catalysis offer promising solutions to the challenges associated with the synthesis of substituted cyclopentenones. semanticscholar.org Emerging catalytic systems are being developed to enhance both the efficiency and selectivity of these chemical transformations.

| Catalytic System | Description | Potential Impact on Cyclopentenone Synthesis |

| Gold Catalysis | Gold catalysts have shown remarkable reactivity in promoting a variety of organic transformations, including the synthesis of cyclopentenones from simple starting materials. organic-chemistry.org | Could enable milder reaction conditions and provide access to novel molecular architectures. |

| Palladium Catalysis | Palladium-catalyzed reactions are well-established in organic synthesis and are being adapted for the construction of complex cyclic systems. acs.org This includes modular approaches that allow for the convergent synthesis of polysubstituted cyclopentenones. acs.org | Offers high functional group tolerance and the potential for asymmetric catalysis, leading to enantiomerically pure products. |

| Organocatalysis | The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. acs.org Organocatalytic methods can provide high levels of enantioselectivity in the formation of chiral cyclopentenones. acs.org | Provides a metal-free alternative to traditional catalysis, which is often desirable in the synthesis of pharmaceutical intermediates. |

| Rhodium Catalysis | Cationic rhodium complexes have been utilized in novel reactions to generate cyclopentenones. semanticscholar.org Highly enantioselective catalytic hydrogenation of cyclic enones has been achieved using cationic Rh(I) complexes. nih.gov | Can facilitate unique cyclization pathways and offer complementary reactivity to other catalytic systems. |

These emerging catalytic methodologies are expected to play a crucial role in overcoming the current limitations in the synthesis of 2,5-Dimethyl-3,4-diphenyl-cyclopent-2-enone and its derivatives. Future work will likely focus on the development of catalysts that are not only highly active and selective but also robust and recyclable.

Potential for Novel Transformations and Expanded Synthetic Utility of Highly Substituted Cyclic Enones

Highly substituted cyclic enones such as 2,5-Dimethyl-3,4-diphenyl-cyclopent-2-enone are versatile building blocks for the synthesis of more complex molecules. acs.org Their unique electronic and steric properties open the door to a wide range of chemical transformations.

Future research is likely to explore the following areas:

Asymmetric Hydrogenation: The development of methods for the asymmetric hydrogenation of the enone double bond would provide access to chiral cyclopentanones with multiple stereocenters. nih.gov

Conjugate Addition Reactions: The enone functionality is susceptible to conjugate addition by a variety of nucleophiles. Exploring these reactions with sterically demanding substrates will expand the synthetic utility of this class of compounds.

Photochemical Reactions: The conjugated system of the cyclopentenone core suggests that it may undergo interesting photochemical transformations, such as [2+2] cycloadditions, which could be used to construct complex polycyclic systems.

Ring-Opening and Rearrangement Reactions: Under specific conditions, the strained five-membered ring could undergo ring-opening or rearrangement reactions, providing access to novel acyclic or larger ring systems. rsc.org

The expanded synthetic utility of these compounds could lead to the development of new pharmaceuticals, agrochemicals, and materials with novel properties. The unique three-dimensional structure of these molecules makes them attractive scaffolds for the design of biologically active compounds.

常见问题

Q. What are the recommended synthetic routes for obtaining 2,5-Dimethyl-3,4-diphenyl-cyclopent-2-enone with ≥98% purity, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of substituted dienones or through Friedel-Crafts alkylation reactions. Key parameters include temperature control (60–80°C), solvent selection (e.g., anhydrous toluene or dichloromethane), and catalyst choice (e.g., Lewis acids like AlCl₃). Purity ≥98% is achievable through recrystallization in ethanol or hexane, followed by vacuum drying. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize this compound’s structural integrity, and what analytical techniques are most reliable?

Combine spectroscopic methods:

- ¹H/¹³C NMR : Verify substitution patterns (e.g., cyclopentenone protons at δ 6.2–6.8 ppm; aromatic protons for phenyl groups).

- FT-IR : Confirm carbonyl stretch (~1680 cm⁻¹) and absence of hydroxyl impurities (~3300 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion peak at m/z 288 (C₁₉H₁₆O). Cross-validate with elemental analysis (C: 82.6%, H: 6.9%) .

Q. What are common impurities in commercial or lab-synthesized batches, and how can they be mitigated?

Impurities include unreacted starting materials (e.g., diphenylacetylene derivatives) and oxidation byproducts. Column chromatography (silica gel, hexane:ethyl acetate) effectively isolates the target compound. For trace impurities (<2%), use preparative HPLC with a polar mobile phase. Document retention times and spectral mismatches to identify contaminants .

Advanced Research Questions

Q. How does the steric hindrance of the 3,4-diphenyl groups influence reactivity in Diels-Alder or Michael addition reactions?

The bulky phenyl groups at positions 3 and 4 reduce electrophilicity at the α,β-unsaturated ketone, slowing [4+2] cycloadditions. Computational studies (DFT at B3LYP/6-31G*) predict a 15–20% decrease in reaction rate compared to less hindered analogs. Experimentally, this is confirmed by kinetic assays using dienophiles like maleic anhydride under reflux conditions .

Q. What experimental protocols address instability issues during prolonged storage or under varying temperatures?

Degradation studies show a 5% loss in purity after 6 months at 25°C due to oxidation. Stabilize the compound by:

Q. How can contradictions in reported melting points (e.g., 60–62°C vs. 65–67°C) be resolved methodologically?

Discrepancies arise from polymorphic forms or solvent-dependent recrystallization. Perform differential scanning calorimetry (DSC) at 10°C/min to identify endothermic peaks. Compare results with controlled recrystallization trials (e.g., ethanol vs. acetonitrile). Publish detailed protocols for solvent ratios and cooling rates to standardize reporting .

Methodological Best Practices

- Data Contradiction Analysis : Use pairwise statistical tests (e.g., Student’s t-test) to compare experimental results with literature values. For example, if NMR shifts deviate by >0.1 ppm, re-examine solvent effects or probe calibration .

- Experimental Design : Follow factorial designs (e.g., 2³ factorial matrix) to optimize synthesis parameters while minimizing resource use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。